molecular formula C16H23NO3 B12979687 tert-Butyl 8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B12979687
M. Wt: 277.36 g/mol
InChI Key: QCRDKQDFLZXDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of tert-Butyl 8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the tert-butyl group: This step involves the alkylation of the quinoline core with tert-butyl bromide in the presence of a strong base such as sodium hydride.

    Carboxylation: The final step involves the carboxylation of the hydroxyethylated quinoline derivative using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using reagents like alkyl halides or aryl halides.

    Esterification: The carboxylate group can undergo esterification with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or high-pressure environments. Major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroquinoline derivatives, substituted quinoline derivatives, and esterified products.

Scientific Research Applications

tert-Butyl 8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a bioactive molecule.

    Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties, which can be applied in the development of sensors and electronic devices.

    Chemical Research: The compound serves as a model compound in organic synthesis studies to explore new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of tert-Butyl 8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and the suppression of disease progression. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

tert-Butyl 8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: A well-known anti-malarial drug that also has anti-inflammatory properties.

    Quinoline-8-carboxylic acid: A compound used in the synthesis of various pharmaceuticals and agrochemicals.

    2-Methylquinoline: A compound with applications in the synthesis of dyes and pigments.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl and hydroxyethyl groups provide unique steric and electronic properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 8-(1-hydroxyethyl)-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-11(18)13-9-5-7-12-8-6-10-17(14(12)13)15(19)20-16(2,3)4/h5,7,9,11,18H,6,8,10H2,1-4H3

InChI Key

QCRDKQDFLZXDAL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1N(CCC2)C(=O)OC(C)(C)C)O

Origin of Product

United States

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